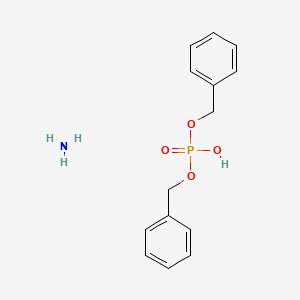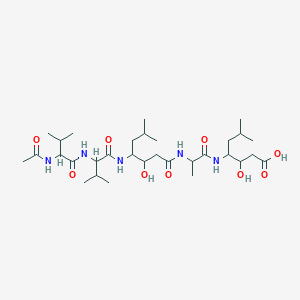
Pal-Glu(OSu)-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pal-Glu(OSu)-OtBu is a synthetic peptide derivative used in various scientific research applications. It is a side chain specific to Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist employed in type 2 diabetes mellitus research . This compound is known for its role in binding to the same receptors as the endogenous metabolic hormone GLP-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pal-Glu(OSu)-OtBu typically involves solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process involves the following steps:
Anchoring: The C-terminal amino acid is anchored to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-throughput synthesizers and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Pal-Glu(OSu)-OtBu undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield its constituent amino acids .
Scientific Research Applications
Pal-Glu(OSu)-OtBu has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in studies involving GLP-1 receptor agonists.
Medicine: Investigated for its potential therapeutic effects in type 2 diabetes mellitus.
Industry: Utilized in the development of new peptide-based drugs
Mechanism of Action
The mechanism of action of Pal-Glu(OSu)-OtBu involves its interaction with GLP-1 receptors. By binding to these receptors, it mimics the effects of the endogenous hormone GLP-1, leading to various physiological responses. This interaction activates the GPCR/G protein pathway, influencing glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Pal-Glu(OSu)-OH: Another side chain specific to Liraglutide, used in similar research applications.
Liraglutide: The parent compound, a GLP-1 receptor agonist used in type 2 diabetes research.
Uniqueness
Pal-Glu(OSu)-OtBu is unique due to its specific structure, which allows for targeted interactions with GLP-1 receptors. This specificity enhances its effectiveness in research and potential therapeutic applications .
Properties
Molecular Formula |
C29H50N2O7 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32) |
InChI Key |
MKJFKKLCCRQPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)





![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)

![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)


